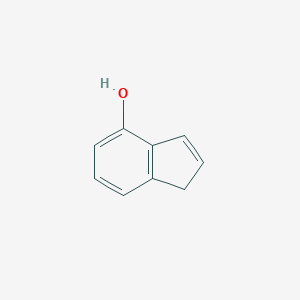

1H-Inden-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

1194-60-1 |

|---|---|

Molecular Formula |

C9H8O |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

1H-inden-4-ol |

InChI |

InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |

InChI Key |

TZEIAPXWECOJGT-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C1C=CC=C2O |

Canonical SMILES |

C1C=CC2=C1C=CC=C2O |

Synonyms |

1H-Inden-4-ol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Inden 4 Ol and Its Chemical Derivatives

Regioselective and Stereoselective Synthetic Pathways

Controlling the precise spatial arrangement of atoms is critical in modern chemical synthesis. For indenol derivatives, this involves directing reactions to a specific region of a molecule (regioselectivity) and controlling the three-dimensional orientation of the resulting structure (stereoselectivity). A significant challenge in indenol synthesis, particularly through annulation reactions, is achieving high regioselectivity when using unsymmetrical alkynes. bohrium.comacs.org

Asymmetric synthesis, which produces a single, desired enantiomer of a chiral molecule, is of paramount importance, as different enantiomers can exhibit vastly different biological activities. buchler-gmbh.comspringernature.com In the context of indenols, transition-metal-catalyzed enantioselective C-H activation has emerged as a powerful strategy for accessing valuable chiral compounds from simple starting materials in an atom- and step-economical manner. researchgate.netresearchgate.net

A notable approach involves the rhodium(III)-catalyzed C-H activation and annulation of ketones with alkynes. researchgate.net This method provides access to a range of chiral tertiary indenols in excellent yields and with high enantioselectivity (up to 98% yield and 99% enantiomeric excess, or ee). researchgate.net The use of chiral cyclopentadienyl (B1206354) (Cp*) ligands on the rhodium catalyst is instrumental in controlling the stereochemical outcome of the reaction. researchgate.net

Another successful strategy is the rhodium/diene-catalyzed regioselective coupling of alkynes with ortho-carbonylated arylboronic acids. oup.comoup.com While the achiral version of this reaction proceeds with high yield and regioselectivity under mild conditions, its application in asymmetric synthesis is particularly significant. oup.comoup.com By employing chiral diene ligands, a catalytic asymmetric synthesis of indenols can be achieved with high enantioselectivity. oup.com For instance, the reaction of 4-octyne (B155765) with 2-formylphenylboronic acid using a rhodium catalyst paired with the chiral diene ligand (S,S)-Bn-bod* resulted in the corresponding indenol with an 81% ee. oup.com

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Indenols Data sourced from Shintani, R. et al. (2005). oup.com

| Alkyne Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 4-Octyne | (S,S)-Chiraphos | 94 | 70 |

| 4-Octyne | (R,R)-Bn-bod* | >99 | 79 |

| 4-Octyne | (S,S)-Bn-bod* | >99 | 81 |

| 1-Phenyl-1-pentyne | (S,S)-Bn-bod* | 93 | 79 |

Diastereoselective synthesis aims to preferentially form one diastereomer over others. An unprecedented nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes provides a straightforward route to indanones with excellent diastereoselectivity. dicp.ac.cn Mechanistic studies revealed that this transformation proceeds through an indenol intermediate, which is formed by the annulation of the aldehyde and alkyne, followed by a hydrogen autotransfer process catalyzed by the nickel complex. dicp.ac.cn This method is notable for its tolerance of various functional groups and its high control over both regioselectivity and diastereoselectivity. dicp.ac.cn

Another example of diastereoselective control is seen in the synthesis of densely substituted β-lactams, where an NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers was used to furnish α-bromo N-alkoxy β-lactams with high diastereoselectivity. rsc.org While not a direct synthesis of indenol, this highlights the types of complex cyclizations where diastereocontrol is crucial.

Asymmetric Synthesis Approaches to Enantiomerically Enriched Indenols

Catalysis in Indenol Synthesis

Catalysis, particularly using transition metals, is central to many advanced methods for synthesizing the indenol scaffold. These reactions often involve the formation of carbon-carbon bonds through the orchestrated reaction of multiple components around a metal center.

Transition-metal-catalyzed annulation reactions are a powerful class of transformations for constructing cyclic systems like the indenone and indenol frameworks. bohrium.com These reactions provide rapid access to important organic scaffolds from readily available precursors. du.edu Metals such as palladium, rhodium, cobalt, and nickel have all been successfully employed in these synthetic strategies. bohrium.com

Rhodium catalysts are uniquely effective for the synthesis of indenols through various pathways. A highly regioselective synthesis has been developed through the coupling of alkynes with ortho-carbonylated arylboronic acids, such as 2-formylphenylboronic acid. oup.comoup.com The reaction, catalyzed by a rhodium/diene complex, proceeds under mild conditions to give high yields of the corresponding 1H-inden-1-ol derivatives. oup.com The proposed mechanism involves the transmetalation of the boronic acid to the rhodium(I) center, followed by a highly regioselective 1,2-addition across the alkyne. The resulting vinylrhodium species then undergoes an intramolecular addition to the aldehyde group, and subsequent protonolysis releases the indenol product. oup.com

Table 2: Rhodium-Catalyzed Annulation of 2-Formylphenylboronic Acid with Various Alkynes Data sourced from Matsuda, T. et al. (2005). oup.com

| Alkyne (R1, R2) | Product Yield (%) | Regioselectivity |

|---|---|---|

| Methyl but-2-ynoate (B8739756) (Me, CO2Me) | 94 | >98:2 |

| Ethyl pent-2-ynoate (Et, CO2Et) | 91 | >98:2 |

| 4-Octyne (Pr, Pr) | 92 | - |

| 1-Phenyl-1-propyne (Ph, Me) | 92 | >98:2 |

Furthermore, rhodium(III)-catalyzed C-H activation and carbocyclization of aryl ketones with alkynes is another efficient route. capes.gov.br This reaction proceeds via a chelate-assisted ortho-C-H bond activation, insertion of the alkyne, carbocyclization, and finally protonation to yield the indenol product. capes.gov.br Density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms, revealing that the oxidation state of the metal can dramatically influence the reaction pathway, with higher oxidation states (e.g., Rh-III/Rh-V) often favoring a [4+2] cyclization. acs.org

Palladium catalysis offers a complementary set of powerful tools for indenol and indene (B144670) synthesis. acs.org Ynol ethers, a type of polarized alkyne, have been used to facilitate the regioselective palladium-catalyzed synthesis of complex indenol ethers. du.edu These reactions leverage the inherent electronic bias of the ynol ether to control the regiochemical outcome of the annulation. du.edu

Palladium-catalyzed tandem or cascade cyclizations provide efficient pathways to complex fused-ring systems. For example, a general and efficient synthesis of indeno[1,2-c]furans has been developed via a Pd-catalyzed bicyclization reaction between 2-alkynyliodobenzenes and propargylic alcohols. nih.gov This cascade process impressively forms one C-O bond and two C-C bonds in a single synthetic operation. nih.gov Other tandem cyclizations catalyzed by palladium have been used to construct indeno[2,1-b]pyrroles and various functionalized indoles, demonstrating the versatility of this approach. x-mol.netresearchgate.net Additionally, palladium-catalyzed ligand-free carbonylation reactions can produce indenones, which are direct precursors to indenols via reduction. bohrium.com

Transition Metal-Catalyzed Annulation Reactions

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and sustainable tool for constructing indene and indane frameworks, often involving indenol intermediates. A notable example is the nickel-catalyzed domino reductive cyclization of alkynes with o-bromoaryl aldehydes. dicp.ac.cn This reaction proceeds through the formation of an indenol intermediate, which then undergoes a hydrogen autotransfer to yield the corresponding indanone. dicp.ac.cnresearchgate.net This strategy is valued for its broad substrate scope and tolerance of various functional groups, offering a direct route to biologically significant indanones and spiroindanone derivatives with excellent regio- and diastereoselectivity. dicp.ac.cn

Mechanistic studies indicate that the process involves the annulation of the o-bromoaryl aldehyde and the alkyne to first form the indenol. dicp.ac.cn This intermediate is then converted to the final indanone product. dicp.ac.cn The versatility of nickel catalysis is further demonstrated in the reductive cyclization of enones, which provides access to a wide array of substituted indanones with high enantiomeric induction. acs.org These nickel-catalyzed processes are often more effective than their palladium-catalyzed counterparts for specific substrates. acs.org Furthermore, nickel catalysts have been employed in direct arylation reactions to construct indenopyridine frameworks, showcasing their utility in synthesizing complex heterocyclic derivatives of the indene core. rsc.org

Table 1: Nickel-Catalyzed Synthesis of Indanone via Indenol Intermediate

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

| o-Bromobenzaldehyde, Diphenylacetylene | Ni(OAc)₂·4H₂O, dppe, Zn | Dioxane, 100 °C | 2,3-Diphenyl-1-indanone | Good | dicp.ac.cn |

| Chalcones (enones) | Nickel catalyst with chiral ligand | N/A | Substituted Indanones | Good yields, >90% ee | acs.org |

| o-Haloaromatic β-alkenyl ketones, Alkynes | Nickel catalyst | N/A | 1-Alkenyl-1H-inden-1-ols | N/A | beilstein-journals.org |

Organocatalysis in Indenol Construction

Organocatalysis provides a metal-free alternative for the construction of indenol-related scaffolds, often affording high levels of stereocontrol. Chiral phosphoric acids, for example, have been utilized in the atroposelective synthesis of N-N axially chiral indole (B1671886) scaffolds through a de novo ring formation strategy. nih.gov While not directly yielding indenols, this approach highlights the potential of organocatalysis in complex ring constructions.

More directly related is the use of thiazole-based N-heterocyclic carbenes (NHCs) as precatalysts in Stetter–Aldol (B89426)–Aldol cascade reactions. beilstein-journals.org This methodology allows for the synthesis of spiro-1,3-indanodiones from phthaldialdehyde derivatives and o-formyl substituted chalcones. beilstein-journals.org The mechanism involves a sequence of Stetter reaction, aldol condensation, and Michael cyclization, demonstrating the power of organocatalysis to orchestrate complex transformations in a single pot. beilstein-journals.org Additionally, organocatalytic domino reactions, such as those promoted by chiral diphenylprolinol TMS ether, have been developed for the enantioselective construction of fused heterocyclic systems that incorporate the indene motif. researchgate.net

Green Chemistry Principles in Indenol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indenols and their precursors to minimize environmental impact. mdpi.com A key focus is the reduction of waste by improving atom economy and avoiding hazardous reagents. imist.manih.gov For instance, the traditional intramolecular Friedel-Crafts acylation to produce indanones (precursors to indenols) has been improved by replacing the two-step process involving toxic acid chlorides with a direct, one-step dehydrative cyclization of 3-arylpropionic acids. mdpi.com

A significant advancement in green indenol synthesis is the use of non-conventional energy sources and solvent-free conditions. nih.gov Microwave-promoted synthesis of indenols from α,β-unsaturated aldehydes has been achieved using silica (B1680970) gel as a solid support and catalyst. arkat-usa.org This solvent-free method is rapid, high-yielding, and regioselective, with the silica gel catalyst being recyclable for several runs. arkat-usa.org Other green strategies include the use of environmentally benign solvents like water or ionic liquids and the application of biocatalysis, which operates under mild conditions. jocpr.com The enzymatic reduction of indanones using baker's yeast is a prime example of a green and stereoselective route to chiral indanols. beilstein-journals.org These approaches align with the core tenets of green chemistry by enhancing energy efficiency, preventing waste, and utilizing catalytic rather than stoichiometric reagents. mdpi.comcatalysis.blog

Table 2: Comparison of Conventional vs. Green Synthesis of Indanones

| Method | Reagents/Conditions | By-products | Green Principles Applied | Reference |

| Conventional | 3-Arylpropionic acid chloride, AlCl₃ | HCl, Al-containing waste | None | mdpi.com |

| Improved (Greener) | 3-Arylpropionic acid, Superacid (e.g., TfOH), Microwaves | Water | Atom Economy, Energy Efficiency, Reduced Waste | mdpi.com |

| Solvent-Free | α,β-Unsaturated aldehydes, SiO₂, Microwaves | None (adsorbed on support) | Solvent-Free, Catalysis, Energy Efficiency, Reusability | arkat-usa.org |

Functionalization of Indanone Precursors and Analogues

Reduction Strategies for Indanones to Indenols

The reduction of indanones is a fundamental transformation for accessing indenols and indanols. A variety of reagents and methods have been developed to control the stereochemical outcome of this reaction. For simple conversions, methanolysis or saponification of indenyl acetates, which are readily derived from indanones, can yield the corresponding indenols. acs.org

For stereoselective reductions, both chemical and biological methods are employed. Diastereoselective reduction of substituted indanones can be achieved using hydride reagents; for example, sodium borohydride (B1222165) (NaBH₄) may produce a mixture of diastereomers, whereas bulkier reagents like triisobutylaluminum (B85569) (TiBA) can offer significantly higher selectivity for a specific diastereomer. tudublin.ie For achieving high enantioselectivity, methods such as the Corey–Bakshi–Shibata (CBS) reduction or copper(I) hydride-catalyzed asymmetric reductions are highly effective for a range of indanone derivatives. acs.org Biocatalysis offers a green alternative, with baker's yeast (Saccharomyces cerevisiae) being used for the enantioselective reduction of 3-arylinden-1-ones to the corresponding (S)-3-arylindan-1-ones. beilstein-journals.org Furthermore, transaminase enzymes have been used for the stereoselective synthesis of chiral amino-indanes from cyano-indanones, demonstrating the power of enzymes in creating chiral centers on the indane core. ajpamc.com

Oxidative Transformations of Indane Skeletons

Oxidative transformations provide access to indenols and their corresponding ketones (indanones) from more saturated indane precursors. The direct oxidation of the benzylic methylene (B1212753) group of an indane can yield the corresponding 1-indanone (B140024). Various oxidizing systems have been developed for this purpose, including traditional reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent. google.comresearchgate.net More modern and selective methods include metal-free catalytic systems and the use of mesoporous manganese-cerium oxide catalysts, which allow for the selective oxidation of hydrocarbons under mild conditions. beilstein-journals.org

Further oxidation of the indanone skeleton can lead to more complex structures. For example, indane-1-one can be oxidized to ninhydrin (B49086) (indane-1,2,3-trione) using reagents like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in DMSO. nih.govencyclopedia.pub The oxidation of an indanol back to an indanone is also a common synthetic step, often accomplished with chromium-based reagents or oxygen-metal systems. google.com These oxidative methods are crucial for manipulating the functionality of the indane core and preparing key precursors for more complex indenol derivatives.

Multicomponent Reaction Strategies for Indenol Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a complex product that incorporates substructures from all starting materials. mdpi.com This strategy is exceptionally well-suited for generating molecular diversity and has been applied to the synthesis of various indenol-related scaffolds. mdpi.com The high atom economy, operational simplicity, and minimal waste production make MCRs an attractive and green approach. mdpi.com

Several MCRs have been developed to construct fused heterocyclic systems based on the indene core. For instance, novel and efficient three-component reactions involving ninhydrin (indane-1,2,3-trione), diketene, and primary amines have been used to successfully synthesize indeno[1,2-b]furan and indeno[1,2-b]pyrrole derivatives. nih.gov Similarly, other three-component domino reactions provide straightforward access to highly substituted indeno[1,2-b]pyrroles and complex spiro[indolo-3,10′-indeno[1,2-b]quinolin]-2,4,11′-triones. mdpi.comrsc.org These reactions often proceed under mild, sometimes catalyst-free, conditions and tolerate a wide variety of functional groups, enabling the rapid assembly of diverse and complex molecular architectures derived from the fundamental indenol scaffold. nih.govacs.org

Rearrangement Reactions Leading to 1H-Inden-4-ol Structures

The synthesis of the this compound core and its derivatives can be achieved through several sophisticated rearrangement reactions. These methodologies often involve the transformation of acyclic or different cyclic precursors into the desired indene framework through intramolecular bond reorganization. Key strategies include the Nazarov cyclization, pinacol-type rearrangements, and the Claisen rearrangement, each providing a unique pathway to indanones, which are immediate precursors to indenols, or to the indenol structure directly.

Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed reaction that transforms divinyl ketones into cyclopentenone derivatives through a 4π-electrocyclic ring closure. In the context of indene synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as excellent substrates. Treatment of a chalcone (B49325) with a strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like aluminum chloride (AlCl₃), promotes the formation of a pentadienyl cation. This intermediate undergoes a conrotatory electrocyclization to form a cyclopentenyl cation, which, upon deprotonation, yields a 1-indanone. The resulting indanone can then be readily reduced to the corresponding this compound derivative.

This method is advantageous due to the wide availability of substituted chalcones, which can be prepared via Claisen-Schmidt condensation. The reaction conditions can be harsh, often requiring high temperatures, but microwave-assisted procedures have been shown to significantly reduce reaction times. beilstein-journals.org For example, the cyclization of chalcones in neat TFA can be accomplished in minutes under microwave irradiation, compared to hours with conventional heating. beilstein-journals.org

A study on the synthesis of indanones related to the natural product combretastatin (B1194345) A-4 utilized the Nazarov cyclization of various chalcones in the presence of TFA at 120 °C. beilstein-journals.org This approach allows for the creation of polysubstituted indanones that are valuable precursors for biologically active molecules. Similarly, a greener approach has been explored using the Lewis acid BF₃•OEt₂ in 4-methyltetrahydropyran (4-MeTHP) as a more sustainable solvent, successfully converting chalcone DMU135 into the corresponding indanone DMU5401. preprints.org

Pinacol (B44631) and Semi-Pinacol Rearrangements

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (vicinal diol) into a ketone or aldehyde. masterorganicchemistry.comsynarchive.comchemistrysteps.com This transformation proceeds through the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or 1,2-aryl shift to form a more stable, resonance-stabilized oxonium ion, which is the protonated form of the final carbonyl product.

For the synthesis of indenol structures, a suitable precursor would be a vicinal diol on a hydrindane (bicyclo[4.3.0]nonane) skeleton. Acid treatment would induce a pinacol-type rearrangement involving ring contraction to yield an indanone derivative. The regioselectivity of the rearrangement is determined by which hydroxyl group is preferentially protonated and leaves, and by the migratory aptitude of the adjacent substituents. Generally, the carbocation that is more stable (e.g., tertiary or benzylic) is formed preferentially. chemistrysteps.com

A related transformation is the semi-pinacol rearrangement, which can start from substrates like epoxy alcohols. acs.org In one documented case, an unexpected pinacol rearrangement occurred during the attempted 1,2-hydride shift of a cyclic sulfite (B76179) derived from a cis-diol on an indole framework. rsc.org Instead of the desired product, a ring expansion product was formed, highlighting the complexity and substrate-dependence of these rearrangements. rsc.org While direct examples leading specifically to this compound are embedded within complex syntheses, the fundamental principle of rearranging a vicinal diol or its equivalent to an indanone, which is then reduced, remains a viable synthetic strategy.

Claisen Rearrangement

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orgwikipedia.org The aromatic Claisen rearrangement is particularly useful for functionalizing phenols. organic-chemistry.org In this reaction, an allyl aryl ether, upon heating, rearranges to an ortho-allyl phenol (B47542).

This intermediate is a key precursor for the synthesis of the indene ring system. A subsequent intramolecular cyclization, often under acidic conditions (e.g., Friedel-Crafts type reaction), can form the five-membered ring. Research has demonstrated the synthesis of substituted indenes starting from isovanillin. researchgate.net The process involves O-allylation of the phenolic hydroxyl group, followed by a thermal Claisen rearrangement to introduce an allyl group at the ortho position. Subsequent reaction steps can then be employed to construct the cyclopentene (B43876) ring, leading to the indenol framework. This strategy leverages the predictable nature of the sigmatropic rearrangement to regioselectively install a carbon substituent necessary for the final annulation.

Data on Rearrangement Reactions for Indanone/Indenol Synthesis

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Ref. |

| Nazarov Cyclization | (E)-3-(benzo[d] acs.orgCurrent time information in Santa Cruz, CA, US.dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone DMU135) | BF₃•OEt₂, 4-MeTHP, reflux | 3-(benzo[d] acs.orgCurrent time information in Santa Cruz, CA, US.dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (Indanone DMU5401) | 35 | preprints.org |

| Nazarov Cyclization | (E)-3-(benzo[d] acs.orgCurrent time information in Santa Cruz, CA, US.dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone DMU135) | TFA, microwave (100W) | 3-(benzo[d] acs.orgCurrent time information in Santa Cruz, CA, US.dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one (Indanone DMU5401) | 72 | preprints.org |

| Nazarov Cyclization | Chalcones (various substitutions) | TFA, 120 °C, microwave (20 min) | 1-Indanone derivatives | Not specified | beilstein-journals.org |

| Aromatic Claisen Rearrangement | 4-(allyloxy)-2-methoxy-3-methylbenzaldehyde | N,N-diethylaniline, 210 °C | 5-allyl-4-hydroxy-2-methoxy-3-methylbenzaldehyde | Not specified | researchgate.net |

| Pinacol Rearrangement | 2,3-dimethyl-2,3-butanediol (Pinacol) | H₂SO₄, heat | 3,3-dimethylbutan-2-one (Pinacolone) | Not specified | masterorganicchemistry.com |

Chemical Reactivity and Mechanistic Studies of 1h Inden 4 Ol

Hydroxyl Group Reactivity and Derivatization

The phenolic hydroxyl (-OH) group is the most reactive site on the 1H-Inden-4-ol molecule. Its reactivity is comparable to other phenols, characterized by its ability to undergo oxidation, esterification, and etherification.

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound and its derivatives is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-like structures or participate in radical scavenging processes. The presence of the hydroxyl group enhances reactivity toward oxidation. regulations.gov

In related dihydroindenol compounds, the hydroxyl group can be oxidized to form a ketone. nih.govnih.gov For instance, studies on the oxidation of various phenols, including structures similar to indanols, have been conducted using reagents like 2-Iodoxybenzoic acid (IBX). wikipedia.org Phenolic hydroxyl groups are known to be effective at scavenging free radicals, a process that involves their oxidation and contributes to antioxidant activity. uni.lu This reactivity is a key feature of phenolic compounds in general. regulations.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, allowing for the synthesis of a wide range of derivatives. These reactions typically involve the reaction of the hydroxyl group with an acyl halide, anhydride, or alkyl halide.

Esterification is a common derivatization method. For example, inden-4-ol intermediates can be reacted with benzoyl chloride in the presence of a base like pyridine (B92270) to form the corresponding benzoate (B1203000) ester. nih.gov Similarly, selective acetylation of a 4-hydroxy-1-indanone (B1297909) at the C4 oxygen has been achieved using acetic anhydride. nih.gov Another studied method is the kinetically controlled esterification of related dihydroindenols using vinyl acetate (B1210297) with a lipase (B570770) biocatalyst, demonstrating the potential for stereoselective synthesis. nih.gov

Etherification results in the formation of an ether linkage. Derivatives such as (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol feature an ether bond at the C4 position, highlighting this reaction pathway for inden-4-ol structures. nih.gov

Interactive Table: Examples of Esterification and Etherification Reagents for Indenols

| Reagent | Reaction Type | Product Type | Reference |

| Benzoyl Chloride | Esterification | Benzoate Ester | nih.gov |

| Acetic Anhydride | Esterification | Acetate Ester | nih.gov |

| Vinyl Acetate | Esterification | Acetate Ester | nih.gov |

| Alkyl Halides | Etherification | Alkyl Ether | nih.gov |

Electrophilic and Nucleophilic Reactions of the Indene (B144670) Ring System

The indene ring system, comprising a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, exhibits reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitutions on the Benzene Moiety

The benzene portion of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating phenolic hydroxyl group. nih.gov This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. The general mechanism involves the attack of the aromatic ring's pi electrons on an electrophile, forming a carbocation intermediate, which is then deprotonated to restore aromaticity. nih.gov

In analogous systems like 2,3-dihydro-1H-inden-5-ol, regioselective bromination using reagents like N-Bromosuccinimide (NBS) has been studied. wikipedia.orgnih.gov The substitution pattern is governed by the directing effects of the existing substituents. For this compound, the hydroxyl group at C4 would direct electrophiles to C5 and C7 (ortho positions). The fused five-membered ring also influences the regioselectivity. For instance, in 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol, the nitro group influences the reactivity of the aromatic system. nih.gov

Nucleophilic Additions and Substitutions

Nucleophilic reactions on the this compound scaffold can occur at several sites. Direct nucleophilic aromatic substitution (SNAr) on the benzene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. uni.lu For example, in 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol, the bromine atom can undergo nucleophilic substitution due to activation by the adjacent nitro group. nih.gov

The cyclopentadiene portion of the indene system can also be a site for nucleophilic attack, particularly if a carbonyl group is present in the five-membered ring, as seen in indanone derivatives.

Cycloaddition Reactions Involving the Indene System

The double bond within the five-membered ring of the indene system can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic structures. nih.gov These reactions can be used to either construct the indene skeleton or to further functionalize it.

Transition metal-catalyzed intramolecular [4+2] cycloadditions (a type of Diels-Alder reaction) are used to synthesize complex indene frameworks. ontosight.ai For example, nickel-catalyzed cycloaddition of a dienyne can produce the indene core structure. ontosight.ai

Furthermore, the indene system can undergo photochemical cycloadditions. Studies on 4-substituted 1-indanones have shown that these molecules can undergo intramolecular ortho photocycloaddition, leading to complex polycyclic systems. nih.gov The synthesis of related structures like cycloprop[f]inden-4-ol has been achieved via reaction sequences that involve the cycloaddition of butadiene to a cyclopentenedione (B8730137) derivative, which is then further elaborated to form the final fused-ring system. uni.lu

Reaction Mechanisms and Intermediate Characterization

The elucidation of reaction mechanisms involving this compound and its derivatives is crucial for controlling reaction outcomes and designing novel synthetic pathways. Modern research heavily relies on a synergistic approach combining computational chemistry and experimental techniques like isotopic labeling to map the intricate steps of chemical transformations.

Computational Elucidation of Transition States and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the potential energy surfaces of reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates and selectivity. berkeley.edufiveable.me These theoretical investigations provide deep insights that are often difficult to obtain through experimental means alone. beilstein-journals.org

A significant area of study has been the mechanisms of metal-catalyzed syntheses of indenol cores. DFT calculations have been employed to investigate the cobalt- and rhodium-catalyzed synthesis of indenols, revealing that the oxidation state of the transition metal can dramatically alter the reaction pathway. researchgate.net For instance, catalytic reactions with lower-oxidation-state metals (e.g., Co(I)/Co(III) and Rh(I)/Rh(III)) tend to proceed through a [3+2] cyclization mechanism. In contrast, catalysts in higher oxidation states (e.g., Co(III)/Co(V) and Rh(III)/Rh(V)) favor a [4+2] cyclization pathway. researchgate.net This computational insight is critical for catalyst selection and for optimizing reaction conditions to favor a desired isomeric product.

Another key reaction of indenols that has been subject to computational scrutiny is the base-catalyzed 1,3-hydrogen transfer, a type of rearrangement. An early hypothesis suggested that this transformation occurred via sequential nih.govresearchgate.net-sigmatropic shifts. However, quantum chemistry calculations revealed that these proposed pathways have prohibitively high activation barriers and would lead to a racemic product, which contradicts experimental observations of stereospecificity. chemrxiv.org

Instead, computational analysis strongly supports an alternative two-step deprotonation/reprotonation mechanism. chemrxiv.org This pathway is calculated to be favored by a significant margin (15 kcal/mol) over the sigmatropic shift mechanism. chemrxiv.org The stereospecificity of the reaction is explained by the formation of a resilient contact ion-pair intermediate, which is stabilized by electrostatic forces and a crucial NH···π interaction. This interaction ensures the intermediate has a sufficient lifetime for the reprotonation to occur rapidly on the same π-face of the molecule, thus preserving the stereochemistry. chemrxiv.org Explicitly-solvated molecular dynamics simulations have further supported this mechanism by studying the persistence and dynamics of this ion-pair in the condensed phase. chemrxiv.org

Table 1: Comparison of Proposed Mechanisms for Base-Catalyzed 1,3-H Transfer in Arylindenols

| Feature | Sequential nih.govresearchgate.net-Sigmatropic Shifts | Deprotonation/Reprotonation |

|---|---|---|

| Proposed Intermediate | Achiral Intermediate | Contact Ion-Pair |

| Activation Barrier | Computationally very high | Favored by 15 kcal/mol |

| Stereochemical Outcome | Predicted Racemic Product | Observed Stereospecificity |

| Key Stabilizing Interaction | Not applicable | NH···π interaction |

Data sourced from computational analyses. chemrxiv.org

Isotopic Labeling Studies for Mechanistic Insight

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), chemists can track how bonds are broken and formed. fiveable.mersc.org The position of the isotopic label in the final product provides definitive evidence for or against a proposed reaction mechanism. wikipedia.org

While specific isotopic labeling studies focused exclusively on this compound are not widely documented in the literature, the principles of this technique are directly applicable to verifying the mechanisms elucidated by computational studies. For example, to test the computationally-proposed deprotonation/reprotonation mechanism for the 1,3-hydrogen transfer in indenols, a deuterium labeling study could be designed. chemrxiv.org

In such an experiment, the reaction could be carried out in a deuterated solvent or with a deuterated base. If the reaction proceeds via the proposed mechanism, deuterium would be incorporated into the product at the position of the migrating hydrogen. For instance, studying the reaction of phenol (B47542) (C₆H₅OH) in deuterated water (D₂O) shows hydrogen-deuterium exchange at the hydroxyl group, confirming the lability of this proton. wikipedia.org A similar experiment with an indenol could confirm the involvement of a deprotonation step.

Furthermore, if the migrating hydrogen atom in the indenol substrate were replaced with deuterium, the rate of the reaction could be measured. A significant decrease in the reaction rate (a kinetic isotope effect) would provide strong evidence that the breaking of the carbon-hydrogen (or in this case, carbon-deuterium) bond is part of the rate-determining step of the reaction, a key feature of many rearrangement mechanisms. berkeley.edu

Isotopic labeling can also be instrumental in deciphering the complex pathways of catalytic cycles, such as the synthesis of indeno[1,2-b]quinolin-11-one via the Friedländer reaction, where labeling can help confirm the origin of each atom in the final heterocyclic structure. researchgate.net By combining the predictive power of computational models with the definitive evidence from isotopic labeling experiments, a comprehensive and accurate picture of the reaction mechanism can be established.

Advanced Spectroscopic Characterization and Structural Analysis of 1h Inden 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org For instance, protons on carbons bonded to electronegative atoms or unsaturated centers are typically shifted downfield (to higher ppm values). libretexts.org

In the context of indanol derivatives, the ¹H NMR spectra reveal characteristic signals. For example, in a methoxy-substituted indanol derivative, the aromatic protons appear in the range of δ 7.07-6.68 ppm, while the methoxy (B1213986) group protons present as a singlet at δ 3.84 ppm. mdpi.com The protons of the five-membered ring exhibit complex splitting patterns at higher fields. mdpi.com It is important to note that chemical shifts can be influenced by the solvent used and the presence of impurities. sigmaaldrich.comcarlroth.compitt.edu

Interactive Table: Representative ¹H NMR Chemical Shifts for 1H-Inden-4-ol Derivatives

| Proton Type | Chemical Shift Range (δ, ppm) | Common Multiplicity |

| Aromatic | 6.6 - 8.6 | m, d |

| Hydroxyl (-OH) | Variable, often broad | s (br) |

| Methine (CH-OH) | ~5.2 | m, t |

| Methylene (B1212753) (CH₂) | 1.8 - 3.1 | m, dd |

| Methyl (CH₃) | ~2.2 | s |

Note: Data compiled from various sources. mdpi.com Chemical shifts and multiplicities are approximate and can vary based on the specific derivative and experimental conditions.

¹³C NMR Spectral Interpretation and Correlation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are also influenced by the electronic environment. For instance, carbons in carbonyl groups (C=O) are significantly deshielded and appear at very low fields (170-220 ppm), while carbons in aromatic rings typically resonate between 125-150 ppm. libretexts.org

In a methoxy-substituted indanol derivative, the aromatic carbons show signals in the range of δ 109.3-154.3 ppm. mdpi.com The carbon bearing the hydroxyl group (C-OH) appears around δ 71.6 ppm, and the carbons of the five-membered ring are observed at higher fields. mdpi.com The number of signals in a ¹³C NMR spectrum can confirm the number of non-equivalent carbons in a molecule. acs.org

Interactive Table: Typical ¹³C NMR Chemical Shifts for Indanol Scaffolds

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Aromatic (C-O) | 154 - 162 |

| Aromatic (C-C/C-H) | 109 - 148 |

| Methine (C-OH) | 70 - 76 |

| Methylene (CH₂) | 29 - 46 |

| Methyl (CH₃) | ~17 |

Note: Data compiled from various sources. mdpi.comlibretexts.orgchemicalbook.com Chemical shifts are approximate and can vary based on substitution patterns and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. sdsu.edu Cross-peaks in a COSY spectrum indicate that the correlated protons are spin-coupled. sdsu.edue-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. mdpi.comuvic.ca

These techniques, often used in combination, allow for a detailed and confident assignment of all NMR signals, as demonstrated in the structural elucidation of various complex organic molecules, including those with indane-like frameworks. mdpi.comnih.govstanford.edu

Chiral Purity and Stereochemical Assignment via NMR

For chiral derivatives of this compound, NMR spectroscopy can be employed to determine enantiomeric purity and assign stereochemistry. This is often achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netresearchgate.net

CDAs, such as Mosher's acid, react with the enantiomers of a chiral alcohol to form diastereomers, which will have distinct NMR spectra. researchgate.net CSAs, like certain chiral metal complexes or cyclodextrins, form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without the need for covalent modification. researchgate.netkaist.ac.kr The use of chiral resolving agents like (S)-2-phenylpropionic acid can also facilitate the separation and characterization of enantiomers.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space information about the proximity of protons, which is crucial for determining the relative stereochemistry of a molecule. wordpress.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound and its derivatives, the most prominent feature in the IR spectrum is the hydroxyl (-OH) stretching vibration. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. brainly.com The presence of this band is a strong indicator of the alcohol functional group. brainly.com

Other characteristic absorptions include:

Aromatic C-H stretching : Sharp peaks in the 3000-3100 cm⁻¹ range. brainly.com

Aliphatic C-H stretching : Absorptions below 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching : Bands in the 1400-1600 cm⁻¹ region. vscht.cz

C-O stretching : A moderate peak around 1050-1150 cm⁻¹. brainly.com

In derivatives where the hydroxyl group has been modified or other functional groups are introduced, the IR spectrum will change accordingly. For example, the formation of an indanone from an indanol will result in the disappearance of the broad O-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1700-1750 cm⁻¹. brainly.com

Interactive Table: Characteristic IR Absorption Frequencies for Indanol Derivatives

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, Medium |

| Aliphatic C-H | Stretching | < 3000 | Medium to Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

| C-O | Stretching | 1050 - 1150 | Medium |

Note: Data compiled from various sources. mdpi.combrainly.comvscht.cz Frequencies are approximate and can be influenced by the molecular structure and sample state.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. This method provides detailed information about the molecular structure, symmetry, and bonding by probing the vibrational modes of a sample. For this compound and its derivatives, the Raman spectrum is characterized by a series of distinct bands corresponding to specific atomic vibrations within the molecule's bicyclic structure and its functional groups.

Key vibrational modes expected in the Raman spectrum of this compound would include:

O-H Stretch: A characteristic band for the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insight into hydrogen bonding interactions.

Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are indicative of the C-H stretching vibrations within the benzene (B151609) ring.

Aliphatic C-H Stretch: Vibrations from the C-H bonds in the five-membered cyclopentene (B43876) ring would be observed just below 3000 cm⁻¹.

C=C Ring Vibrations: Strong bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring, which are highly characteristic of the indenyl core.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenolic group is typically found in the 1200-1300 cm⁻¹ range.

Ring Breathing Modes: The spectrum will also contain a unique "fingerprint" region below 1400 cm⁻¹, with various bands corresponding to in-plane bending, ring deformation, and other skeletal vibrations of the fused ring system.

These spectral features collectively create a unique pattern that allows for the unambiguous identification of the this compound structure and can be used to distinguish it from its isomers and related derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). acs.org This precision allows for the determination of a molecule's exact elemental formula.

For this compound, with a molecular formula of C₉H₈O, the calculated monoisotopic mass is 132.05751 Da. HRMS can experimentally measure this value with a mass error in the low parts-per-million (ppm) range, which effectively distinguishes it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial for confirming the identity of the compound in complex samples without ambiguity. vulcanchem.comscispace.com

Table 1: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O |

| Nominal Mass | 132 Da |

| Monoisotopic Mass | 132.05751 Da |

| Expected [M+H]⁺ Ion | 133.06479 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for separating and identifying volatile and semi-volatile compounds within a mixture. wikipedia.orgthermofisher.com The technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.org In GC, the components of a mixture are separated based on their boiling points and affinity for a stationary phase within a capillary column. spectroinlets.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum.

GC-MS is highly effective for the analysis of indenol isomers. Research has shown that GC-MS can identify "1H-indenol" as a product from the pyrolysis of catechol, demonstrating its utility in analyzing complex reaction mixtures. researchgate.net Similarly, related compounds like 2,3-dihydro-1H-inden-5-ol (5-indanol) and 2,3-dihydro-1H-inden-1-ol (1-indanol) have been successfully identified in various plant extracts using GC-MS. isca.inresearchgate.netresearchgate.net The identification is confirmed by matching both the retention time from the GC and the mass spectrum of the unknown peak to that of a known reference standard or a library database like NIST. nih.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, and thermally sensitive molecules like this compound. researchgate.netnih.gov ESI generates ions directly from a solution, typically by creating a fine spray of charged droplets. i-med.ac.at This process transfers the analyte into the gas phase as an intact ion with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov

Given its phenolic hydroxyl group, this compound can be readily ionized in either positive or negative ion mode.

Negative Ion Mode ([M-H]⁻): The acidic phenolic proton is easily lost, forming a deprotonated molecule [M-H]⁻. This is often the preferred mode for analyzing phenolic compounds due to its high sensitivity.

Positive Ion Mode ([M+H]⁺): The molecule can also be protonated to form [M+H]⁺.

ESI is almost always coupled with liquid chromatography (LC), a technique known as LC-MS. This combination allows for the separation of components in a liquid mixture before their introduction into the mass spectrometer. LC-ESI-MS/MS is a standard method for the identification and quantification of phenolic compounds in complex matrices like natural product extracts. nih.govmdpi.commdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the selected precursor ion (e.g., [M-H]⁻), providing structural information that confirms the identity of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the precise molecular architecture and absolute stereochemistry of a chiral molecule. uol.deuhu-ciqso.es The technique requires a well-ordered single crystal of the compound, which is irradiated with a focused beam of X-rays. The resulting diffraction pattern of spots (reflections) is collected and analyzed to build a three-dimensional map of the electron density within the crystal, from which the positions of all atoms can be determined with high precision. ceitec.czuni-ulm.de

While a published crystal structure for this compound itself was not found, the SC-XRD technique has been extensively applied to determine the structures of numerous complex indenol and indole (B1671886) derivatives. mdpi.commdpi.comnih.gov These studies successfully resolved the molecular geometry, conformational details, and intermolecular interactions (such as hydrogen bonding and π-π stacking) that dictate the crystal packing. nih.gov

For a chiral derivative of this compound, SC-XRD analysis using anomalous dispersion effects would unambiguously determine its absolute configuration (R or S). The resulting structural data would include:

XYZ coordinates for each atom in the molecule.

Precise bond lengths and angles between all atoms.

Torsional angles, defining the conformation of the five-membered ring and the orientation of the hydroxyl group.

Details of the unit cell and the packing of molecules within the crystal lattice.

This comprehensive structural information is invaluable for understanding structure-activity relationships and molecular recognition phenomena.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 66986 |

| 1-Indanol (B147123) | 22819 |

| (S)-(+)-1-Indanol | 637851 |

| 2-Indanol | 77936 |

| 5-Indanol | 15150 |

| Indan | 10325 |

| Catechol | 289 |

| 2-bromo-1-indanol | 12308027 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, dictated by intermolecular interactions and crystal packing, is fundamental to determining the macroscopic properties of a material. In the case of this compound and its derivatives, X-ray crystallography studies reveal that hydrogen bonding and other non-covalent interactions are pivotal in defining their supramolecular architecture.

A single-crystal X-ray structure analysis of 2,3,4,7-tetrahydro-1H-inden-2-ol, a reduced derivative of indenol, shows that the hydroxyl group is central to its crystal packing. sci-hub.se The molecules form one-dimensional, hydrogen-bonded polymeric chains that extend along the c-axis of the crystal. sci-hub.se This is facilitated by a series of hydrogen bonds between the hydroxo functions of adjacent molecules, with an O···O distance of 2.7376(9) Å and a nearly linear O–H···O angle of 175.5(15)°. sci-hub.se Similarly, in the derivative 2-Methyl-4-(octahydro-4,7-dimethyl-1H-inden-5-yl)cyclohexan-1-ol, intermolecular forces are dominated by O–H···O hydrogen bonds, which have a measured distance of 2.89 Å.

Polymorphism and Solid-State Structure

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. google.comgoogle.com These distinct solid-state structures, or polymorphs, can exhibit different physicochemical properties, including solubility, stability, and melting point, which is of critical importance in fields such as pharmaceuticals. researchgate.net

While comprehensive studies on the polymorphism of this compound itself are not extensively documented, research on structurally related compounds underscores the significance of this phenomenon. For instance, pindolol, a compound containing an indol-4-yloxy moiety, has been shown to exhibit at least three polymorphic forms when crystallized from a melt. researchgate.net These forms were identified and discriminated using techniques such as differential scanning calorimetry (DSC) and polarized light thermomicroscopy (PLTM). researchgate.net

The relative stability of different polymorphs is determined by their lattice energies, with the most stable form possessing the lowest free energy. google.com In some cases, different crystallization conditions can lead to different polymorphs; for example, a triclinic polymorph of one compound was obtained through slow evaporation, which was found to be more stable than a monoclinic form due to stronger intermolecular interactions and more efficient packing. researchgate.net The solid-state structure of indenol derivatives, as revealed by X-ray diffraction, is defined by the specific arrangement of molecules. For example, the derivative 2,3,4,7-tetrahydro-1H-inden-2-ol exists as hydrogen-bonded polymers in its crystalline state. sci-hub.se The potential for polymorphism in this compound means that its solid-state properties could be highly dependent on the method of crystallization, a crucial consideration for any application requiring consistent solid-form characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance, providing insights into its electronic structure. technologynetworks.com The electronic absorption properties of this compound and its derivatives are governed by the chromophoric indenyl system and are sensitive to substitution and the solvent environment. researchgate.net

The UV-Vis spectrum of these compounds typically displays absorption bands arising from π→π* and n→π* electronic transitions. The π→π* transitions, which are generally of high intensity, originate from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The n→π* transitions, which are of lower intensity, involve the promotion of non-bonding electrons from the oxygen atom of the hydroxyl group to a π* antibonding orbital.

Studies on metal complexes of Schiff bases derived from 2,3-dihydro-1H-inden-4-ylamine have identified distinct absorption bands. researchgate.net Three primary absorption bands were observed, corresponding to n→π, π→π, and charge transfer transitions (CTT). researchgate.net The electronic properties can be significantly influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net For some indenyl-derived Schiff bases, a tautomeric equilibrium between enol-imine and keto-amine forms was observed, with the dominant form being dependent on solvent polarity. researchgate.net

The specific absorption maxima (λmax) and molar absorptivity are key parameters derived from UV-Vis spectra. For metal complexes of 4-[(2,3-dihydro-1H-inden-4-ylimino)methyl]benzene-2,4-diol, the electronic transitions have been characterized as shown in the table below.

| Transition Type | Wavenumber (cm⁻¹) |

| n→π | 27,855 |

| π→π & Charge Transfer Transitions | 33,783 - 39,525 |

| Data sourced from a study on metal(II) complexes of an indenyl-derived Schiff base. researchgate.net |

This data illustrates the electronic transitions that can be probed using UV-Vis spectroscopy, providing a valuable tool for the characterization of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 1h Inden 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like 1H-Inden-4-ol. wikipedia.orgscispace.com This theory is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.comaimspress.com DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org

For the this compound system, DFT calculations would be employed to optimize the molecular geometry, finding the most stable arrangement of atoms corresponding to a minimum on the potential energy surface. Functionals such as B3LYP are commonly used for this purpose. acs.orgresearchgate.net Once the optimized structure is obtained, DFT can be used to calculate key energetic properties. These calculations provide insights into the molecule's stability and electronic features. For instance, in studies of related indene (B144670) derivatives, DFT has been used to analyze reaction pathways and stabilize complexes. acs.orgnih.gov The theory also allows for the calculation of the total energy, which is crucial for comparing the stability of different isomers or conformers.

Furthermore, DFT is instrumental in understanding the distribution of electrons within the this compound molecule. By analyzing the electron density, one can identify regions that are electron-rich or electron-poor, which is critical for predicting sites of electrophilic or nucleophilic attack. This information is derived from the effective potential in the Kohn-Sham equations, which represents the interelectronic interactions. wikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. wikipedia.orgschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. wikipedia.org

In the context of this compound, the HOMO and LUMO energy levels and their gap would be calculated using DFT. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.netossila.com Analysis of the spatial distribution of these orbitals reveals the most probable regions for electron donation and acceptance. For example, in related indenone systems, the HOMO and LUMO charge densities are often located on the main backbone, indicating these are the primary sites of electronic activity. scielo.org.mxmdpi.com

The HOMO-LUMO gap is also a key factor in determining a molecule's optical properties. The energy of the gap corresponds to the lowest energy electronic excitation possible, which dictates the wavelength of light the molecule will absorb. schrodinger.comossila.com This information is valuable for applications in materials science, such as in the design of organic semiconductors. scielo.org.mx

Illustrative Data for HOMO-LUMO Analysis This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical and for demonstration purposes only.

| Parameter | Calculated Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.60 | ELUMO - EHOMO |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules like this compound.

NMR Shifts: Theoretical calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.com These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Differences in the electronic environment around each nucleus lead to different chemical shifts. openstax.org Software tools use additive schemes and models based on the molecule's topology to estimate these shifts relative to a standard like tetramethylsilane (B1202638) (TMS). chemaxon.combas.bg For this compound, predicting the chemical shifts would help in assigning the peaks in an experimental spectrum, confirming the structure.

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated computationally and correspond to the peaks observed in an Infrared (IR) or Raman spectrum. atomistica.online The calculation involves first optimizing the molecule's geometry to an energy minimum. atomistica.online Then, the second derivatives of the energy with respect to the atomic positions are calculated, forming a matrix known as the Hessian. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the specific atomic motions for each vibration). atomistica.onlinegaussian.com For a non-linear molecule like this compound with N atoms, there will be 3N-6 fundamental vibrational modes. libretexts.org The presence of imaginary frequencies in the calculation indicates that the structure is not a true energy minimum but rather a transition state or higher-order saddle point. atomistica.online Calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net

Illustrative Predicted Vibrational Frequencies for this compound This table shows representative data that would be obtained from a vibrational frequency calculation. The frequencies and assignments are illustrative.

| Mode | Calculated Frequency (cm-1) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|

| 1 | 3650 | 55 | O-H stretch |

| 2 | 3080 | 25 | Aromatic C-H stretch |

| 3 | 2950 | 30 | Aliphatic C-H stretch |

| 4 | 1610 | 40 | Aromatic C=C stretch |

| 5 | 1250 | 65 | C-O stretch |

HOMO-LUMO Energy Gap Analysis

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, yielding information on conformational changes and thermodynamic properties. nih.gov

For this compound, MD simulations would reveal its dynamic behavior and preferred conformations in different environments, such as in a solvent. The simulation would track the trajectory of each atom, allowing for the exploration of the molecule's potential energy surface. This is crucial for conformational analysis, which studies the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds. Factors like steric interactions, torsional strain, and angle strain determine the potential energy and relative stability of these conformers.

While specific MD studies on this compound are not prevalent, research on related indene derivatives demonstrates the utility of this method. For example, MD simulations have been used to investigate the adsorption behavior and binding energy of inhibitors on metal surfaces. researchgate.net For this compound, such simulations could identify the most stable conformers by analyzing the energies associated with bond stretching, bending, and torsion, providing insight into its flexibility and how it might interact with other molecules or biological targets.

In Silico Prediction of Synthetic Routes and Reaction Pathways

Computational methods, particularly quantum chemical calculations, are increasingly used to predict and understand chemical reactions, guiding the development of new synthetic strategies. nih.gov This in silico approach can save significant time and resources compared to purely experimental trial-and-error methods.

The prediction of reaction pathways for the synthesis of or involving this compound would begin with identifying potential starting materials and reagents. Quantum chemical calculations, often using DFT, can then be used to map out the entire potential energy surface of the proposed reaction. nih.gov This involves locating the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction step, which is critical for predicting its feasibility and rate. acs.orgnih.gov

For example, studies on the gold-catalyzed synthesis of indenes from ynamides have used DFT to elucidate a plausible reaction mechanism, identifying the rate-determining step through analysis of transition state energies. acs.org Similarly, computational analysis could be applied to explore potential synthetic routes to this compound, perhaps via intramolecular cyclization or functionalization of an indene precursor. By comparing the energy profiles of different potential pathways, chemists can prioritize the most promising routes for experimental investigation.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. These models are built by identifying molecular descriptors that quantify structural, electronic, or steric features and relating them to experimentally measured reaction rates or equilibrium constants.

Developing a QSRR model for a reaction involving this compound would require a dataset of related indanol derivatives with varying substituents. A wide range of molecular descriptors would be calculated for each compound, such as steric parameters (e.g., buried volume), electronic parameters (e.g., Hammett constants, calculated atomic charges), or topological indices. chemrxiv.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links a selection of these descriptors to the observed reactivity.

For instance, a QSRR study on the oxidation of alcohols used the steric descriptor '%Vbur' (percent buried volume) to build a strong correlation with the initial reaction rate, providing insight into the rate-determining step. chemrxiv.org A similar approach for reactions of this compound and its analogs could identify the key structural features that govern its reactivity, enabling the prediction of reaction outcomes for new, untested compounds and guiding the optimization of reaction conditions. chemrxiv.orgorcid.org

Chemical Applications of 1h Inden 4 Ol and Its Derivatives Excluding Biological Contexts

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

The indene (B144670) skeleton is a versatile scaffold in organic chemistry. rsc.org Derivatives of 1H-inden-4-ol are utilized as intermediates for creating more complex organic molecules, serving as foundational structures in multi-step synthetic pathways. rsc.orgnih.govresearchgate.net The reactivity of the hydroxyl group and the aromatic ring allows for various chemical transformations, making these compounds valuable starting points for a range of chemical products. researchgate.netuoguelph.ca

Precursors for Specialized Reagents

The indenol framework is instrumental in the synthesis of specialized reagents for organic chemistry. For instance, (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a crucial intermediate in the synthesis of C₂-symmetric bis(oxazoline) ligands. researchgate.net These chiral ligands are widely employed in catalytic asymmetric reactions, highlighting the role of indenol derivatives in developing sophisticated tools for stereoselective synthesis. researchgate.net

Furthermore, the indenol structure can be modified to create reagents for specific chemical transformations. For example, 4-(trifluoromethylthio)phenol, a related phenolic compound, can be transformed into bromo-, iodo-, nitro-, and benzyl-substituted products through reactions with reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and nitric acid. mdpi.com These resulting molecules can then participate in further reactions, such as Suzuki-Miyaura coupling, demonstrating their utility as versatile synthetic intermediates. mdpi.com The synthesis of diazoketones from hydroxyphenylacetic acid precursors also showcases the transformation of indene-related structures into highly reactive reagents for cyclization reactions. researchgate.net

Synthesis of Dyes and Pigments

Indanone and indenol derivatives are important precursors in the manufacturing of various dyes and pigments. researchgate.net The core structure of these compounds can be chemically modified to create molecules with specific chromophoric properties. A notable example is the use of 1H-Inden-5-ol derivatives as intermediates for creating dyes and pigments. dntb.gov.ua

A specific class of pigments, quinophthalone dyes, includes compounds derived from the indane skeleton. sciforum.net Lake Quinoline Yellow, for instance, is a pigment produced by precipitating Quinoline Yellow dye, which is a mixture of sulfonates of 2-(2-quinolyl)indan-1,3-dione, onto an aluminum hydroxide (B78521) substrate. sciforum.net This process converts the water-soluble dye into an insoluble pigment suitable for non-aqueous applications like printing inks and colored plastics, where color fastness and stability are crucial. sciforum.net The synthesis of fluorescent dicyanovinylidene derivatives from pyrazolo-fused 4-azafluorenones, which are themselves synthesized from indan-1,3-dione, further illustrates the role of the indane core in developing novel colorants. rsc.orgnih.gov

Development of Fine Chemicals

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. Derivatives of this compound are valuable building blocks in this sector. dntb.gov.ua Their structural versatility allows for their use as intermediates in the synthesis of a wide array of fine chemicals, including those with applications in agrochemicals and specialty materials. rsc.orgresearchgate.net

For example, 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indan-1-one is classified as a fine chemical and an impurity of the pharmaceutical compound Donepezil. researchgate.net The synthesis of such complex molecules often relies on the foundational indanone structure. The ability to perform multi-step reactions starting from simpler indenol or indanone precursors makes them key components in the production of high-value chemical products. encyclopedia.pub

Contributions to Materials Science

The unique structural and chemical properties of this compound derivatives make them suitable for incorporation into advanced materials, where they can modify and enhance physical or chemical characteristics.

Incorporation into Polymer Systems for Property Modification (e.g., epoxy resins)

Indenol derivatives have been explored for their potential to modify the properties of polymer systems. dntb.gov.ua Epoxy resins, a class of thermosetting polymers known for their strong adhesive properties and chemical resistance, can be enhanced by incorporating these compounds. mdpi.com For example, research into polymer science has examined the integration of 1H-Inden-5-ol derivatives into epoxy resins. dntb.gov.ua

The incorporation of fluorinated indenol derivatives, such as (R)-3-(2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile, into epoxy resins has been shown to improve their thermal stability. This enhancement is attributed to fluorine-induced crosslinking, which resulted in an increased glass transition temperature (Tg). researchgate.net Similarly, other indenol derivatives like octahydro-4,7-methano-1H-inden-5-ol have been noted to increase the glass transition temperature of polymethyl methacrylate (B99206) (PMMA). scirp.org The synthesis of complex polymers through the reaction of indenol derivatives, such as 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol, with diisocyanates demonstrates their role as monomers in creating high-performance materials like polyurethanes for coatings and adhesives.

Table 1: Examples of Indenol Derivatives in Polymer Modification

| Indenol Derivative | Polymer System | Observed Effect |

| 1H-Inden-5-ol derivative | Epoxy Resins | Property modification dntb.gov.ua |

| (R)-3-(2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile | Epoxy Resins | Increased thermal stability (Tg) researchgate.net |

| Octahydro-4,7-methano-1H-inden-5-ol | Polymethyl methacrylate (PMMA) | Enhanced glass transition temperature scirp.org |

| 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-ol | Polyurethane | Formation of high-performance polymer |

Components in Advanced Sensing Platforms

Derivatives of the indane and indanone scaffold are increasingly being utilized in the development of advanced sensing platforms. Their applications range from fluorescent chemosensors to components in semiconductor-based devices. scirp.orguoguelph.ca The core structure can be functionalized to create molecules that exhibit a detectable response, such as a change in color or fluorescence, upon interaction with a specific analyte.

For instance, fluorescent probes for detecting mercury have been developed using 6-hydroxy indanone (6HI) as a key structural handle. uoguelph.ca In a different application, pyrazolo-fused 4-azafluorenones, which are synthesized from indan-1,3-dione, have been used as precursors for novel dicyanovinylidene derivatives that show potential as fluorescent chemodosimeters for cyanide detection. rsc.orgnih.gov These molecules function as modulable intramolecular charge transfer (ICT) fluorophores. nih.gov Research has also explored indeno-furan based derivatives as colorimetric and on-off fluorescent pH sensors.

Beyond optical sensing, indanone derivatives have been investigated for their semiconductor properties. scirp.org Thin films of vanadium (IV) complexes with 2-benzylidene-1-indanone (B110557) derivatives exhibit semiconductor behavior, suggesting their potential use in molecular electronics and sensing applications. scirp.org

Scaffolds for Heterogeneous and Homogeneous Catalysis

The indenyl ligand, a derivative of the indene structure, is highly valued in organometallic chemistry and catalysis. Its significance stems from the "indenyl effect," where the fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring facilitates easier "slippage" of the ligand's coordination to the metal center (from η⁵ to η³). This flexibility can significantly accelerate catalytic reactions compared to their simpler cyclopentadienyl counterparts. nih.govresearchgate.netmdpi.com The this compound structure provides a functional handle—the hydroxyl group—that can be modified to synthesize complex, substituted indenyl ligands for both homogeneous and heterogeneous catalyst systems.